

# Toxicological Profile of Diisooctyl Glutarate: A Technical Guide Based on Read-Across Approaches

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Compound of Interest		
Compound Name:	Diisooctyl glutarate	
Cat. No.:	B15342387	Get Quote

Disclaimer: Publicly available toxicological data for **diisooctyl glutarate** (CAS No. 5451-46-7) is exceedingly limited. This document relies on a read-across approach, primarily utilizing data from shorter-chain dialkyl glutarates, such as dimethyl glutarate, and commercial mixtures containing glutarate esters. The information presented should be interpreted with caution and is intended to provide a preliminary assessment in the absence of direct data. Further testing on **diisooctyl glutarate** is necessary for a definitive toxicological profile.

### **Acute Toxicity**

There is no specific acute toxicity data available for **diisooctyl glutarate**. However, data from analogue compounds, such as dimethyl glutarate, suggests a low order of acute toxicity.

Table 1: Acute Toxicity Data for Analogue Compounds



Endpoint	Test Substance	Species	Route	Value	Reference
LD50	Dimethyl Glutarate	Rat (female)	Oral	> 5,000 mg/kg	[1]
LD50	Dibasic Ester Mixture	Not Specified	Oral	Not Specified	[2]
LC50	Dibasic Ester Mixture	Fathead Minnow	-	18-24 mg/L (96 h)	[2]
LC50	Dibasic Ester Mixture	Daphnia magna	-	112-150 mg/L (48 h)	[2]

## Irritation and Sensitization Skin Irritation

No direct data on skin irritation for **diisooctyl glutarate** was found. Studies on analogue compounds indicate a potential for mild skin irritation.

Table 2: Skin Irritation Data for Analogue Compounds

Test Substance	Species	Observation	Reference
Dimethyl Glutarate	Rabbit	No skin irritation	[1]
Dibasic Ester Mixture	Not Specified	May cause skin irritation with discomfort or rash upon prolonged or repeated contact.	[2]

### **Eye Irritation**

Specific eye irritation data for **diisooctyl glutarate** is unavailable. Analogue data suggests that it may cause serious eye irritation.



Table 3: Eye Irritation Data for Analogue Compounds

Test Substance	Species	Observation	Reference
Dimethyl Glutarate	Rabbit	No eye irritation	[1]
Dibasic Ester Mixture	Not Specified	Causes serious eye irritation with discomfort, tearing, or blurring of vision.	[2]

#### Skin Sensitization

There is no information available regarding the skin sensitization potential of **diisooctyl glutarate**. A local lymph node assay (LLNA) on dimethyl glutarate in mice showed it to be non-sensitizing[1].

### Genotoxicity

No genotoxicity data was identified for **diisooctyl glutarate**. An Ames test conducted on the analogue, dimethyl glutarate, was negative, suggesting no mutagenic potential in that assay[1] [3].

### Reproductive and Developmental Toxicity

There is a significant data gap regarding the reproductive and developmental toxicity of **diisooctyl glutarate**. No studies were found that specifically investigated these endpoints.

### **Experimental Protocols**

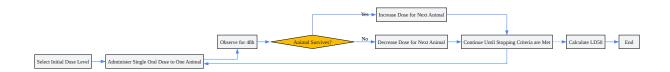
In the absence of specific experimental details for **diisooctyl glutarate**, the following are generalized protocols for key toxicological endpoints, based on OECD guidelines, which would be appropriate for testing this substance.

## Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)

This protocol is a stepwise procedure using a limited number of animals.



- Test Animals: Healthy, young adult female rats are used. Animals are fasted prior to dosing.
- Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down depending on the outcome of the previous animal.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The LD50 is calculated using the maximum likelihood method.



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Acute Oral Toxicity Experimental Workflow.

# In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD TG 439)

This is an in vitro method that uses a reconstructed human epidermis model.

- Test System: A commercially available, viable human epidermis model is used.
- Application: A small amount of the test substance is applied topically to the epidermis model.
- Incubation: The treated tissue is incubated for a specified period.
- Viability Assessment: Cell viability is measured using a quantitative assay (e.g., MTT assay).



• Endpoint: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.



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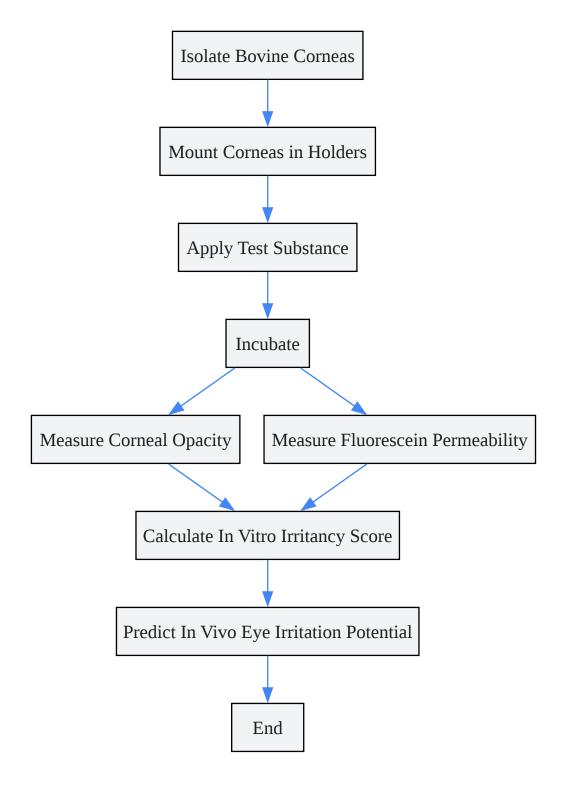
In Vitro Skin Irritation Experimental Workflow.

# In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (Based on OECD TG 437)

This ex vivo method uses isolated bovine corneas.

- Test System: Freshly isolated corneas from cattle are used.
- Application: The test substance is applied to the epithelial surface of the cornea.
- Incubation: The cornea is incubated for a defined period.
- Endpoint Measurement: Corneal opacity is measured using an opacitometer, and permeability is determined by measuring the passage of fluorescein through the cornea.
- Classification: An in vitro irritancy score is calculated based on opacity and permeability values to predict the in vivo eye irritation potential.





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BCOP Eye Irritation Experimental Workflow.

### **Signaling Pathways and Mechanisms of Toxicity**



Due to the lack of specific data for **diisooctyl glutarate**, no information on its specific signaling pathways or mechanisms of toxicity could be determined. For phthalates, some of which are structurally similar, endocrine-disrupting pathways have been identified, but it is not appropriate to extrapolate these to glutarates without further data.

### **Conclusion and Data Gaps**

The toxicological profile of **diisooctyl glutarate** is largely uncharacterized. Based on a readacross approach from shorter-chain dialkyl glutarates, it is predicted to have low acute toxicity. However, there is a potential for skin and serious eye irritation. Significant data gaps exist for skin sensitization, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. To adequately assess the safety of **diisooctyl glutarate**, further empirical testing on these endpoints is essential.

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